7-Hydroxy-3-prenylcoumarin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

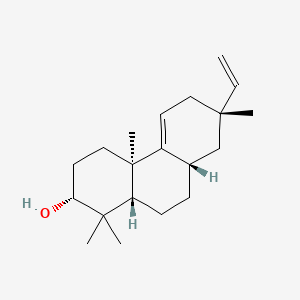

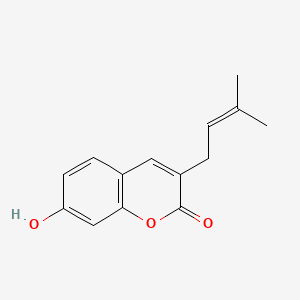

7-Hydroxy-3-prenylcoumarin is a compound with the molecular formula C14H14O3 . It is also known by several synonyms, including 7-Hydroxy-3-(3-methylbut-2-enyl)chromen-2-one .

Synthesis Analysis

The synthesis of coumarin derivatives, including 7-Hydroxy-3-prenylcoumarin, has been reported in various studies . These compounds are often synthesized from 4-hydroxycoumarin . The structures of the synthesized compounds are typically confirmed using nuclear magnetic resonance data .Molecular Structure Analysis

The molecular structure of 7-Hydroxy-3-prenylcoumarin includes a bicyclic oxygen-bearing heterocyclic scaffold formed by the fusion of benzene with a pyrone ring . The compound’s IUPAC name is 7-hydroxy-3-(3-methylbut-2-enyl)chromen-2-one .Physical And Chemical Properties Analysis

7-Hydroxy-3-prenylcoumarin has a molecular weight of 230.26 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound’s exact mass and monoisotopic mass are 230.094294304 g/mol . Its topological polar surface area is 46.5 Ų .Scientific Research Applications

Antioxidant Activity

Coumarins have been recognized for their antioxidant properties. The presence of a hydroxyl group, particularly at position 7, significantly enhances these properties .

Aromatase Inhibition

Some coumarin derivatives have been evaluated for their ability to inhibit aromatase, an enzyme involved in estrogen biosynthesis .

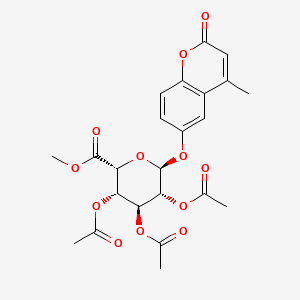

Fluorescent Probes

Certain coumarins are used as fluorescent probes due to their photophysical properties. For example, 7-Amino-4-methylcoumarin-3-acetic acid (AMCA) is a UV-excitable fluorescent probe used for protein tagging .

Fungicidal Activity

Coumarin derivatives have shown efficacy against various fungal pathogens, indicating potential use in antifungal treatments .

Anti-tumor Activity

Coumarins have demonstrated anti-tumor activity in vivo and have been reported in clinical trials to show activity against various cancers .

Mechanism of Action

Biochemical Pathways

The biosynthesis of coumarins occurs via the phenylpropanoid pathway. Phenylalanine is converted to trans-cinnamic acid by Phenylalanine Ammonia Lyase (PAL), which then transforms into the key metabolite 4-coumaroyl-S-CoA . The exact pathway for 7-hydroxy-3-prenylcoumarin biosynthesis remains an area of interest.

Action Environment

Environmental factors, such as pH and solvent polarity, can influence the fluorescence of coumarin derivatives. For instance, adding specific functional groups (e.g., carboethoxy, carboxyl, or acetyl) at position 3 enhances fluorescence in neutral alcoholic solutions . Stability and efficacy may also vary based on environmental conditions.

properties

IUPAC Name |

7-hydroxy-3-(3-methylbut-2-enyl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9(2)3-4-11-7-10-5-6-12(15)8-13(10)17-14(11)16/h3,5-8,15H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTVZVKUYCAWMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C(C=C2)O)OC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-3-prenylcoumarin | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.